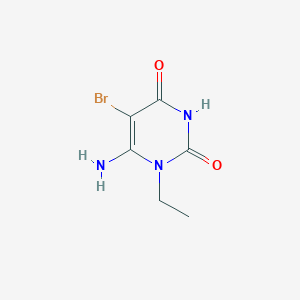
3-Hydroxy-4H-pyran-4-on
Übersicht
Beschreibung
Pyromeconsäure, auch bekannt als 3-Hydroxy-4H-pyran-4-on, ist eine chemische Verbindung mit der Summenformel C5H4O3. Es ist ein Derivat von Pyron und bekannt für seine einzigartige Struktur und Eigenschaften.
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Pyromeconsäure kann durch verschiedene Methoden synthetisiert werden. Eine effiziente Synthese beinhaltet die säurekatalysierte Umlagerung von 2-Alkyl-4,5-Epoxy-6-methoxytetrahydropyran-3-onen. Diese Vorläufer werden durch Epoxidierung von 2-Alkyl-6-methoxy-2H-pyran-3(6H)-onen erhalten, die aus Furfurylalkoholen synthetisiert werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Pyromeconsäure erfolgt in der Regel durch großtechnische Synthese unter Verwendung der oben genannten Methoden. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, was ihn für verschiedene Anwendungen in Forschung und Industrie geeignet macht .
Wissenschaftliche Forschungsanwendungen
Pyromeconsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese verschiedener organischer Verbindungen und Zwischenprodukte verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Pyromeconsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Aktivität von Enzymen wie Superoxiddismutase (SOD) und Katalase (CAT) moduliert und deren antioxidative Wirkung verstärkt. Darüber hinaus kann es die Produktion von proinflammatorischen Zytokinen hemmen und so Entzündungen reduzieren .
Ähnliche Verbindungen:
Maltol: Eine verwandte Verbindung mit ähnlicher Struktur und Eigenschaften, die in der Lebensmittel- und Pharmaindustrie verwendet wird.
Ethylmaltol: Ein weiteres Derivat mit Anwendungen in der Aroma- und Duftstoffindustrie.
Kojisäure: Bekannt für seine hautbleichenden Eigenschaften und in Kosmetika verwendet.
Einzigartigkeit der Pyromeconsäure: Pyromeconsäure zeichnet sich durch seine einzigartige Kombination aus antioxidativen, entzündungshemmenden und neuroprotektiven Eigenschaften aus.
Zusammenfassend lässt sich sagen, dass Pyromeconsäure aufgrund ihrer vielfältigen Anwendungen und einzigartigen Eigenschaften eine Verbindung von großem Interesse ist.
Wirkmechanismus
Target of Action
3-Hydroxy-4H-pyran-4-one, also known as Pyromeconic Acid, has been found to interact with several targets. It is known to inhibit the tyrosinase enzyme , which plays a crucial role in the biosynthesis of melanin, the pigment responsible for skin color . This compound has also been identified as a potent inhibitor of HIV-1 integrase , an enzyme essential for the replication of the HIV-1 virus .
Mode of Action
The interaction of Pyromeconic Acid with its targets results in significant changes. Its inhibition of the tyrosinase enzyme leads to a decrease in melanin production, which is why it is often used as a whitening agent in cosmetics . As an HIV-1 integrase inhibitor, it prevents the integration of the viral genome into the host cell’s DNA, thereby inhibiting the replication of the virus .
Biochemical Pathways
Pyromeconic Acid affects several biochemical pathways due to its diverse targets. By inhibiting tyrosinase, it disrupts the melanogenesis pathway, leading to reduced melanin production . Its inhibition of HIV-1 integrase affects the viral replication pathway, preventing the proliferation of the virus within the host .
Pharmacokinetics
The pharmacokinetic properties of Pyromeconic Acid are influenced by its chemical structure. It contains a carbonyl group and two hydroxyl groups, which suggest that it would be soluble in water . Its low molecular weight, unfavorable lipophilicity, and instability may pose challenges to its absorption, distribution, metabolism, and excretion (adme) properties, highlighting the need for structural modifications to improve its pharmacokinetics .
Result of Action
The action of Pyromeconic Acid at the molecular and cellular levels leads to several effects. Its inhibition of tyrosinase results in decreased melanin production, leading to a lightening effect on the skin . Its antiviral activity against HIV-1 can help to control the progression of HIV infection .
Biochemische Analyse
Biochemical Properties
3-Hydroxy-4H-pyran-4-one has been found to inhibit the tyrosinase enzyme, which is why it has been mainly used as a whitening agent in cosmetics . It interacts with enzymes, proteins, and other biomolecules in various biochemical reactions. For instance, it has been found to form effective interactions with the β-tubulin protein .
Cellular Effects
3-Hydroxy-4H-pyran-4-one has diverse biological activities. It has been found to have significant antibacterial, antifungal, anticancer, anticonvulsant, anti-Alzheimer’s disease, and metal chelating activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Hydroxy-4H-pyran-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the tyrosinase enzyme, which is involved in the biosynthesis of the skin pigment melanin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyromeconic acid can be synthesized through several methods. One efficient synthesis involves the acid-catalyzed rearrangement of 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones. These precursors are obtained by epoxidation of 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones, which are synthesized from furfuryl alcohols .
Industrial Production Methods: Industrial production of pyromeconic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pyromeconsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch ihre einzigartige Struktur erleichtert, die mehrere Reaktivitätsstellen ermöglicht.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2) können verwendet werden, um Pyromeconsäure zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden für Reduktionsreaktionen verwendet.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) und verschiedenen Alkylhalogeniden durchgeführt werden.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole liefern kann .
Vergleich Mit ähnlichen Verbindungen
Maltol: A related compound with similar structure and properties, used in food and pharmaceutical industries.
Ethylmaltol: Another derivative with applications in flavoring and fragrance industries.
Kojic Acid: Known for its skin-lightening properties and used in cosmetics.
Uniqueness of Pyromeconic Acid: Pyromeconic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties.
Eigenschaften
IUPAC Name |
3-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIMQVTPXPUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060091 | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-63-9 | |
| Record name | 3-Hydroxy-4-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyromeconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4H-pyran-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-4H-PYRAN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0G2X46R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyromeconic acid?
A1: Pyromeconic acid has a molecular formula of C5H4O3 and a molecular weight of 112.08 g/mol. []
Q2: How is pyromeconic acid typically synthesized?
A2: Pyromeconic acid can be synthesized through several methods, including:
- Decarboxylation of Meconic or Comenic Acid: This traditional method involves heating meconic or comenic acid to high temperatures, leading to the release of carbon dioxide and the formation of pyromeconic acid. [, ]
- Acid-Catalyzed Rearrangement: Starting with 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones, pyromeconic acid and its derivatives can be synthesized via acid-catalyzed rearrangement. []
- From Furfuryl Alcohol: A more recent approach involves treating furfuryl alcohol with chlorine in the presence of sodium acetate, achieving a significant yield of pyromeconic acid. []
Q3: What are the key spectroscopic characteristics of pyromeconic acid?
A3: Pyromeconic acid exhibits distinctive spectroscopic features, particularly in NMR and Mass Spectrometry:
- NMR: Both 1H and 13C NMR spectra provide valuable information about the structure and conformation of pyromeconic acid and its derivatives. [, , , ]
- Mass Spectrometry: Techniques like FAB-MS (Fast Atom Bombardment Mass Spectrometry) help identify pyromeconic acid and its glycosides through the detection of pseudo-molecular ions. []
Q4: What are some notable biological activities of pyromeconic acid and its derivatives?
A4: Research suggests that pyromeconic acid and its derivatives exhibit several promising biological activities:
- Siderophile Activity: Pyromeconic acid demonstrates siderophile activity, meaning it can bind and transport iron. This property has implications for its potential use in treating iron-related disorders. []
- Central Depressant Effects: Studies in mice have shown that certain derivatives of pyromeconic acid, such as 2-butyl- and 2-isobutylpyromeconic acid, exhibit central depressant effects, including anticonvulsant properties. []
- Anti-Alzheimer's Potential: Novel pyromeconic acid-styrene hybrid compounds have shown promising results in vitro and in vivo as potential treatments for Alzheimer's disease. These compounds exhibited activities such as inhibiting amyloid-beta (Aβ) aggregation, anti-inflammatory effects, and antioxidant properties. []
- Antifungal Activity: Glycerylerigeroside, a unique γ-pyrone derivative isolated from Erigeron annuus, displayed potent antifungal activity against Candida albicans. Molecular docking studies suggest that it may exert its effects by interacting with the active site of sterol 14α-demethylase (CYP51). []
- Anti-inflammatory and Itch Relief: Pyromeconic acid-enriched water extracts from Erigeron annuus have shown potential as a cosmetic ingredient for providing itch relief and anti-inflammatory activity. []
Q5: How does pyromeconic acid exert its anti-Alzheimer's effects?
A5: Research suggests that pyromeconic acid derivatives may combat Alzheimer's disease through multiple mechanisms:
- Inhibition of Aβ Aggregation: These compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. []
- Anti-inflammatory Action: They can reduce neuroinflammation, which is believed to contribute to the progression of Alzheimer's disease. []
- Antioxidant Properties: Pyromeconic acid derivatives can scavenge free radicals and protect neurons from oxidative stress, another factor implicated in Alzheimer's disease. [, ]
Q6: What is the significance of the antifungal activity of glycerylerigeroside?
A6: The discovery of glycerylerigeroside's potent antifungal activity against Candida albicans is significant because it presents a potential new avenue for developing antifungal treatments. This is particularly relevant in the face of increasing antifungal resistance. []
Q7: What are the traditional medicinal uses of plants containing pyromeconic acid?
A7: Plants rich in pyromeconic acid and its derivatives, such as species from the Erigeron genus, have a history of use in traditional medicine for treating various ailments, including:
Q8: How does pyromeconic acid behave as a chelating agent?
A8: Pyromeconic acid acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. It forms chelate complexes with various metal ions, including aluminum, gallium, and indium. [, ]
Q9: What is the significance of chelatoaromaticity in pyromeconic acid complexes?
A9: The formation of metal complexes with pyromeconic acid can lead to an increase in the aromaticity of the pyrone ring, a phenomenon known as chelatoaromaticity. This enhanced aromaticity contributes to the stability of these complexes. []
Q10: What are the potential applications of pyromeconic acid's chelating properties?
A10: The chelating ability of pyromeconic acid and its derivatives makes them promising candidates for various applications:
- Cell-Labeling: Hydroxypyranones, including pyromeconic acid derivatives, have been explored as bidentate ligands for chelating indium(III), with potential applications in cell labeling. []
- Antimicrobial Agents: Oxidovanadium(V) complexes incorporating pyromeconic acid and its derivatives as ligands have shown promising antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. [, ]
Q11: How do burning chemicals influence the thermal decomposition of cigarette paper containing pyromeconic acid?
A11: The addition of burning chemicals, typically organic acid salts and phosphates, to cigarette paper containing pyromeconic acid can influence the yields of specific volatile compounds generated during pyrolysis. For instance, the addition of burning chemicals has been shown to decrease the yields of certain carbonyl compounds, including pyromeconic acid itself. []
Q12: How is computational chemistry used to study pyromeconic acid?
A12: Computational chemistry plays a vital role in understanding the properties and behavior of pyromeconic acid.
- DFT Calculations: Density Functional Theory (DFT) calculations have been employed to evaluate the antioxidant properties of pyromeconic acid and other natural products by determining their O-H bond dissociation enthalpies (BDEs) and ionization potentials (IPs). [, ]
- Molecular Docking: This technique has been used to predict the binding mode of pyromeconic acid derivatives with target proteins, such as sterol 14α-demethylase (CYP51) in Candida albicans. []
Q13: How does modifying the structure of pyromeconic acid affect its biological activity?
A13: Structural modifications to the pyromeconic acid scaffold can significantly impact its biological activity.
- Alkylation at the 2-Position: Introducing alkyl groups at the 2-position of the pyromeconic acid ring can influence its central nervous system depressant effects. For example, 2-butyl- and 2-isobutylpyromeconic acid were found to be more potent anticonvulsants than other 2-alkyl derivatives. []
- Hybrid Compounds: Combining pyromeconic acid with other pharmacophores, such as styrene, has led to the development of novel compounds with enhanced anti-Alzheimer's properties. []
- Glycosylation: The addition of a glyceroxy side chain to pyromeconic acid β-D-glucopyranoside resulted in glycerylerigeroside, a compound with potent antifungal activity. []
Q14: What are the challenges and strategies for improving the drug-like properties of pyromeconic acid derivatives?
A14: While pyromeconic acid derivatives show promise as therapeutic agents, optimizing their drug-like properties is crucial.
- Solubility and Bioavailability: Improving the solubility and bioavailability of these compounds is often necessary for effective therapeutic application. []
- Targeted Delivery: Developing strategies for targeted delivery to specific tissues or cells can enhance efficacy and minimize off-target effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


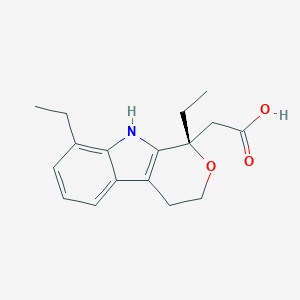
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)

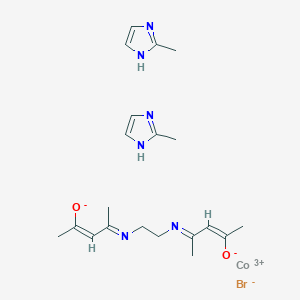

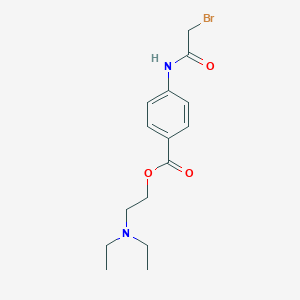
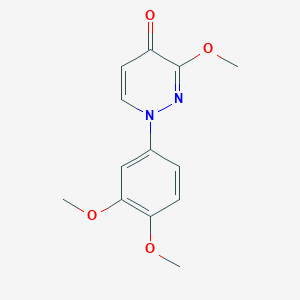
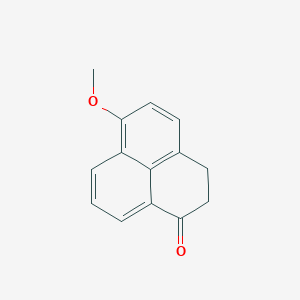

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
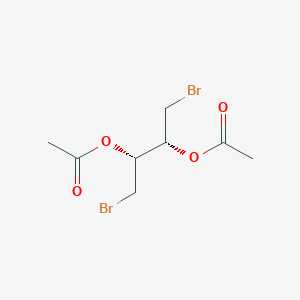
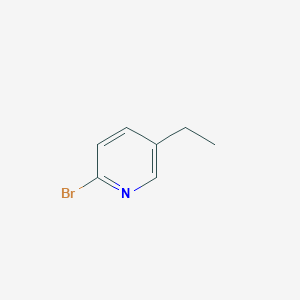
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
